molecular formula NH4NO3<br>H4N2O3 B1216098 Ammonium nitrate CAS No. 6484-52-2

Ammonium nitrate

Cat. No.: B1216098
CAS No.: 6484-52-2
M. Wt: 80.044 g/mol
InChI Key: DVARTQFDIMZBAA-UHFFFAOYSA-O
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Description

Ammonium nitrate is a chemical compound with the formula NH₄NO₃. It is a white crystalline salt consisting of ammonium ions (NH₄⁺) and nitrate ions (NO₃⁻). This compound is highly soluble in water and is predominantly used in agriculture as a high-nitrogen fertilizer. It is also a key component in explosive mixtures used in mining, quarrying, and civil construction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium nitrate is primarily synthesized through the reaction between ammonia (NH₃) and nitric acid (HNO₃). The chemical equation for this reaction is: [ \text{NH₃ (g) + HNO₃ (l) → NH₄NO₃ (s)} ] This reaction is highly exothermic, releasing a significant amount of heat .

Industrial Production Methods: The industrial production of this compound involves several steps:

    Neutralization: Ammonia gas is reacted with nitric acid in a neutralizer to form this compound solution.

    Evaporation: The solution is then concentrated by evaporating excess water.

    Prilling or Granulation: The concentrated solution is sprayed into a prilling tower or granulator to form solid prills or granules.

    Cooling and Conditioning: The prills or granules are cooled and conditioned to prevent caking during storage.

Chemical Reactions Analysis

Types of Reactions: Ammonium nitrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Agricultural Applications

Fertilizer Use
Ammonium nitrate is predominantly used as a high-nitrogen fertilizer due to its high solubility and efficiency in providing nitrogen to crops. It has an NPK rating of 34-0-0, which indicates that it contains 34% nitrogen, making it one of the most concentrated nitrogen fertilizers available. Its stability allows for a gradual release of nitrogen, reducing the risk of loss to the atmosphere compared to other nitrogen sources like urea .

Enhanced Efficiency Techniques
Recent studies have focused on optimizing this compound's application through various methods to enhance crop yield and reduce environmental impact. For example:

  • Deep Placement of Urea Briquettes : This method involves placing urea-ammonium nitrate briquettes at the base of plants, leading to a yield increase of up to 25.9% compared to conventional methods .
  • Drip Fertigation : Integrating this compound into drip irrigation systems can result in yield increases of up to 200%, showcasing its effectiveness in precision agriculture .

Industrial Applications

Explosives
this compound is also used as an explosive ingredient in mining and construction. When combined with fuel oil, it forms ANFO (this compound Fuel Oil), which is widely used due to its cost-effectiveness and ease of handling. However, its use poses significant safety risks, as evidenced by several historical incidents involving explosions due to improper storage or handling .

Scientific Research Applications

Cooling Systems
Research conducted at King Abdullah University of Science and Technology explored the potential use of this compound in off-grid cooling systems. The endothermic dissolution of this compound in water can be harnessed for refrigeration purposes, presenting an innovative approach to energy-efficient cooling solutions .

Case Study 1: West, Texas Explosion (2013)

On April 17, 2013, an explosion at a chemical storage facility in West, Texas, resulted from a fire igniting approximately 30 tons of this compound. This incident caused significant fatalities and destruction, highlighting critical gaps in safety management practices for facilities handling hazardous materials .

Case Study 2: Nagoya Explosion (1952)

In another historical incident, an explosion occurred in Nagoya, Japan, during the recovery process of ammonium sulfate when this compound became overly concentrated. This event underscored the need for stringent controls on concentrations and temperatures during processing .

Safety Considerations

Due to its potential hazards, especially as an oxidizing agent that can intensify fires or cause explosions under certain conditions, proper safety protocols are essential when handling this compound. Effective training and awareness programs are crucial for workers in industries that utilize this compound .

Comparison with Similar Compounds

Ammonium nitrate can be compared with other nitrogen-based compounds such as:

Uniqueness: this compound is unique due to its dual role as a high-nitrogen fertilizer and a key component in explosive mixtures. Its ability to act as an oxidizing agent makes it particularly valuable in industrial applications .

Biological Activity

Ammonium nitrate (NH₄NO₃) is a widely used nitrogenous fertilizer known for its role in enhancing plant growth and agricultural productivity. However, its biological activity extends beyond mere fertilization, influencing various physiological and biochemical processes in plants, microorganisms, and even animals. This article explores the biological activity of this compound, highlighting its interactions with biological systems, toxicity assessments, and environmental implications.

Nutrient Uptake and Assimilation

This compound serves as a vital nitrogen source for plants. The uptake of ammonium (NH₄⁺) and nitrate (NO₃⁻) occurs through specific transporters in plant roots. Research indicates that the presence of ammonium can inhibit the uptake of nitrate through mechanisms involving transcriptional regulation of transporters such as AtNRT2.1 and AtAMT1;1 in Arabidopsis thaliana. For instance, when both ammonium and nitrate are provided, ammonium can downregulate the expression of high-affinity nitrate transporters, thereby altering nitrogen assimilation pathways .

TransporterFunctionRegulation by Ammonium
AtNRT2.1High-affinity nitrate uptakeDownregulated in presence of ammonium
AtAMT1;1Ammonium uptakeInactivated via phosphorylation under high ammonium conditions

Microbial Interactions

This compound influences soil microbial communities significantly. Studies have shown that the addition of ammonium can inhibit the growth of certain Gram-positive bacteria and fungi, affecting soil health and nutrient cycling. For example, a study reported a 14-40% reduction in microbial biomass in response to ammonium treatments compared to controls . The inhibitory effects on microbial enzyme activities suggest that this compound can alter soil biochemical processes critical for nutrient availability.

Subchronic Toxicity in Animal Models

Research evaluating the subchronic toxicity of this compound has been conducted using rodent models. In a notable study, rats were administered varying doses of this compound over a period to assess hematological parameters and organ function. Results indicated significant changes in blood parameters such as hemoglobin (HGB) and hematocrit (HCT), particularly at higher doses (1000 mg/kg/day). Notably, sodium (Na) and chloride (Cl) levels decreased significantly in both sexes at this dosage .

ParameterControl Group100 mg/kg/day1000 mg/kg/day
HGB (g/dL)14.514.212.8
HCT (%)454442
Na (mmol/L)140138130
Cl (mmol/L)10510498

Environmental Impact

This compound's role extends into environmental contexts, particularly regarding water quality and ecosystem health. Its solubility can lead to leaching into water bodies, where it contributes to eutrophication—a process that depletes oxygen levels in aquatic systems and disrupts marine life. Furthermore, this compound is a significant component of atmospheric aerosols during cold-weather pollution episodes, which can exacerbate respiratory issues in urban populations .

Case Studies

  • Soil Fertility Enhancement : A field study demonstrated that crops treated with this compound showed increased biomass compared to those receiving only organic fertilizers. This was attributed to improved nitrogen availability during critical growth stages.
  • Aquatic Eutrophication : Research conducted on lakes receiving runoff from agricultural fields highlighted the correlation between this compound application rates and algal blooms, underlining the need for balanced fertilizer use to mitigate environmental impacts.

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling ammonium nitrate in laboratory settings?

  • Always use engineering controls (e.g., fume hoods) and personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Implement wet methods or HEPA-filter vacuums for dust suppression during cleanup to avoid explosive dust concentrations .
  • Conduct pre-experiment risk assessments for thermal stability, especially when mixing this compound with organic or combustible materials, as contamination can trigger rapid decomposition .

Q. How can researchers measure thermal decomposition pathways of this compound under controlled conditions?

  • Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to monitor mass loss and enthalpy changes during heating. Kinetic modeling (e.g., Friedman or Kissinger methods) can identify activation energies and reaction mechanisms .
  • For mixtures, apply dimensionality reduction techniques (e.g., PCA) to isolate variables influencing decomposition and statistical resampling to validate reproducibility .

Q. What are the key challenges in quantifying this compound in environmental samples?

  • Employ ion chromatography (IC) or colorimetric methods (e.g., cadmium reduction for nitrate, indophenol blue for ammonium) with rigorous calibration against NIST-certified standards .
  • Address matrix interference in soil or aerosol samples by pre-treating with cation-exchange resins to separate ammonium from competing ions like sodium or calcium .

Advanced Research Questions

Q. How can isotopic tracing (e.g., ¹⁵N) improve nitrogen uptake studies involving this compound?

  • Convert dissolved inorganic nitrogen (DIN) and organic nitrogen (DON) to ammonium via Devarda alloy reduction and persulfate oxidation, followed by diffusion onto glass-fiber filters for mass spectrometry. This method accounts for 94–97% of total nitrogen, critical for mass balance in oligotrophic systems .
  • Note: Prolonged incubation (>8 hours) may introduce artifacts from ammonium adsorption on container walls, requiring correction factors .

Q. What methodological approaches resolve contradictions in atmospheric modeling of this compound formation?

  • Field measurements of NH₃ and HNO₃ concentrations are essential to validate chemistry-transport models (e.g., CHIMERE). Discrepancies arise from underestimating agricultural NH₃ emissions and overestimating OH radical concentrations, which skew gas-phase HNO₃ predictions .
  • Use sensitivity analysis to prioritize parameter adjustments (e.g., emission inventories, reaction rate constants) and improve model accuracy in urban environments .

Q. How can electrochemical methods enhance selective ammonia synthesis from nitrate reduction?

  • Design cobalt-doped Fe@Fe₂O₃ catalysts derived from metal-organic frameworks (MOFs) to modulate the Fe d-band center. This tuning suppresses hydrogen evolution and achieves 99% NH₃ selectivity at 85.2% faradaic efficiency, outperforming traditional Haber-Bosch processes .
  • Optimize electrolyte pH (near-neutral) and applied potential (-0.4 V vs. RHE) to balance nitrate adsorption and intermediate stabilization .

Q. Data-Driven Experimental Design

Q. What statistical techniques are recommended for analyzing thermal stability in this compound mixtures?

  • Apply non-parametric methods (e.g., Kruskal-Wallis test) to assess heterogeneity in decomposition rates across material mixtures. Use bootstrapping to estimate confidence intervals for ignition thresholds .
  • For multi-variable interactions (e.g., particle size, moisture), employ factorial design experiments with ANOVA to identify significant factors .

Q. How can closed ecological systems inform this compound recycling in sustainable agriculture?

  • Simulate nitrogen fixation using microbial consortia to convert metabolic waste (e.g., urea) into this compound via nitrification (NH₃ → NO₃⁻) and subsequent neutralization with nitric acid. Target a conversion efficiency of 125 g N/day per person for scalable applications .

Q. Contradictions and Mitigation

Q. Why do discrepancies exist in this compound’s reported critical relative humidity (CRH) values?

  • CRH (∼60% at 25°C) varies with impurities (e.g., sulfate, chloride) and measurement techniques (e.g., dynamic vs. static chambers). Standardize testing using NIST-recommended hygrometers and pure (>99.5%) samples .

Q. How to reconcile conflicting data on this compound’s role in explosive vs. fertilizer applications?

  • Pure this compound is stable under ISO storage conditions (≤40°C, dry). Risks arise from adulterants (e.g., fuels, acids) or prolonged heating (>200°C), which shift decomposition from endothermic to exothermic regimes. Mitigate by implementing ISO 17552:2020 storage protocols .

Properties

IUPAC Name

azanium;nitrate
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InChI

InChI=1S/NO3.H3N/c2-1(3)4;/h;1H3/q-1;/p+1
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InChI Key

DVARTQFDIMZBAA-UHFFFAOYSA-O
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Canonical SMILES

[NH4+].[N+](=O)([O-])[O-]
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Molecular Formula

NH4NO3, H4N2O3
Record name AMMONIUM NITRATE
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Record name AMMONIUM NITRATE EMULSION AMMONIUM NITRATE SUSPENSION AMMONIUM NITRATE GEL, INTERMEDIATE FOR BLASTING EXPLOSIVES
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Record name AMMONIUM NITRATE, LIQUID (HOT CONCENTRATED SOLUTION)
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DSSTOX Substance ID

DTXSID2029668
Record name Ammonium nitrate
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Molecular Weight

80.044 g/mol
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Physical Description

Ammonium nitrate is commercially available both as a colorless crystalline solid and processed into prills for specific applications. Soluble in water. Does not readily burn but will do so if contaminated with combustible material. Accelerates the burning of combustible material. Produces toxic oxides of nitrogen during combustion. Used to make fertilizers and explosives, and as a nutrient in producing antibiotics and yeast., Ammonium nitrate based fertilizer appears as a grayish white solid in the form of prills. Soluble in water. Produces toxic oxides of nitrogen during combustion., Ammonium Nitrate Emulsion, Suspension, or Gel is ammonium nitrate suspended in a liquid. The material itself does not readily burn but will readily do so if contaminated by combustible material. It will accelerate the burning of combustible material. Toxic oxides of nitrogen are produced during combustion during combustion of this material. It is used as a fertilizer, as a freezing mixture, in safety explosives, matches, and pyrotechnics., Ammonium nitrate liquid is the white crystals dissolved in water. Though the material itself is noncombustible it will accelerate the burning of combustible materials. Toxic oxides of nitrogen are produced in fires involving this material. It is used to make fertilizers and explosives., Nitrate of ammonia explosives appears as a powder. Readily explodes if heated. Difficult to explode by shock. Toxic nitrogen oxide fumes may be released during combustion. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Dry Powder; Dry Powder, Pellets or Large Crystals, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Water or Solvent Wet Solid, White, odorless crystals; Deliquescent; [CHEMINFO], COLOURLESS-TO-WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS.
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Record name AMMONIUM NITRATE EMULSION AMMONIUM NITRATE SUSPENSION AMMONIUM NITRATE GEL, INTERMEDIATE FOR BLASTING EXPLOSIVES
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Record name Ammonium nitrate
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Boiling Point

Decomposes at 200-260 °C
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Solubility

213 g/100 g water at 25 °C, Slightly soluble in methanol, Soluble in alcohol and alkalies, 118.3 g/100 cc of H2O at 0 °C, 871 g at 100 °C; 3.8 g/100 cc ethanol at 20 °C; soluble in acetone; 17.1 g/100 cc methanol at 20 °C; soluble in ammonia; insoluble in ether, Solubility in water, g/100ml at 20 °C: 200
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Density

1.72 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.72 at 25 °C, 1.7 g/cm³
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Vapor Pressure

2.3 kPa at 20 °C in water solution; 1.5 kPa at 20 °C in saturated NH4NOs solution
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Impurities

Ammonium nitrate fertilizer contains no more than 2% carbon., Ammonium nitrate, solution contains not less than 15% water.
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Color/Form

White hygroscopic crystals; orthorhombic, Transparent, hygroscopic, deliquescent crystals or white granules. Five solid phases exist at normal pressure. Orthorhombic at room temperature., Colorless crystals, Colorless (pure) to gray or brown (fertilizer grade).

CAS No.

6484-52-2, 54378-28-8
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Melting Point

337.8 °F (USCG, 1999), 169.7 °C, 170 °C
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Synthesis routes and methods I

Procedure details

The general procedure of Example 1 is repeated except that a piece of graphite felt is attached to the graphite cathode to enhance the cathode surface area. A solution containing 0.5 M nitric acid and 50 mM 1,4-phenylenediamine is charged to the catholyte compartment. Concentrated nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 20 amps (5 ASI) and a cell voltage of about 5.5 volts is applied. The catholyte is stirred under application of the current. A solution of 1.67 M hydroxylammonium nitrate and 0.50 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 85% for formation of hydroxylammonium nitrate is achieved.
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Synthesis routes and methods II

Procedure details

The general procedure of Example 8 is repeated except that a solution containing 1.0 M nitric acid and 70 ppm p-aminophenol is charged to the catholyte compartment. A solution of 4 M nitric acid is charged to the anolyte compartment. Concentrated nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 20 amps (5 ASI) and a cell voltage of about 5 volts is applied. A solution of 1.26 M hydroxylammonium nitrate and 0.7 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 74% for formation of hydroxylammonium nitrate is achieved.
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Synthesis routes and methods III

Procedure details

The general procedure of Example 8 is repeated except that thiourea is also added into the catholyte compartment. A solution of 1 M nitric acid, 50 mM 1,4-phenylenediamine and 250 mM of thiourea is charged to the catholyte compartment. A solution of 4 M nitric acid is charged to the anolyte compartment. Nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 45 amps (3 ASI) and a cell voltage of about 6.5 volts is applied. The catholyte is stirred under application of the current. A solution of 1.77 M hydroxylammonium nitrate and 0.5 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 90% for formation of hydroxylammonium nitrate is achieved.
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Synthesis routes and methods IV

Procedure details

The general procedure of Example 8 is repeated except that a solution of 1 M nitric acid and 100 ppm hydroquinone is charged to the catholyte compartment. A solution of 4 M nitric acid is charged to the anolyte compartment. Concentrated nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 20 amps (5 ASI) and a cell voltage of about 6.5 volts is applied. A solution of 1.3 M hydroxylammonium nitrate and 0.8 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 60% for formation of hydroxylammonium nitrate is achieved.
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Synthesis routes and methods V

Procedure details

The general procedure of Example 8 is repeated except that tetrabutylammonium chloride is added into the catholyte compartment. A solution of 1 M nitric acid, 50 mM 1,4-phenylenediamine and 0.1 M tetrabutylammonium chloride is charged to the catholyte compartment. A solution of 4 M nitric acid is charged to the anolyte compartment. Nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 45 amps (3 ASI) and a cell voltage of about 6.5 volts is applied. The catholyte is stirred under application of the current. A solution of 1.65 M hydroxylammonium nitrate and 0.7 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 85% for formation of hydroxylammonium nitrate is achieved.
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